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Compound of Interest

Compound Name: MAK683 hydrochloride

CAS No.: 2170606-94-5

Cat. No.: B8820280

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential for drug-

drug interactions (DDIs) with MAK683, a selective, orally bioavailable inhibitor of the embryonic

ectoderm development (EED) protein. Understanding the DDI profile of MAK683 is critical for

designing and interpreting preclinical and clinical studies. This guide offers troubleshooting

advice and frequently asked questions to address challenges researchers may encounter.

Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic pathways of MAK683?

A1: Preclinical studies in human liver microsomes and hepatocytes have shown that MAK683

undergoes complex metabolism.[1] The primary metabolic pathways include:

Hydroxylation: Addition of a hydroxyl group.

Oxidation: Further metabolism of hydroxylated metabolites.
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N-dealkylation: Removal of an alkyl group from a nitrogen atom.

N-oxidation: Addition of an oxygen atom to a nitrogen atom.

Sulfate conjugation: Addition of a sulfate group.

A total of 60 metabolites have been identified in preclinical studies, though no human-specific

metabolites were observed.[1]

Q2: Is there evidence of MAK683 interacting with cytochrome P450 (CYP) enzymes?

A2: While detailed quantitative data on MAK683's direct inhibition or induction of specific

cytochrome P450 (CYP) enzymes is not publicly available, its complex metabolism suggests

the involvement of CYP enzymes. The predecessor to MAK683 was associated with the

potential to inhibit CYP2D6, highlighting a need for caution. However, no definitive studies

confirming or refuting this for MAK683 are available in the public domain.

Q3: What are the potential consequences of co-administering MAK683 with other drugs?

A3: Co-administration of MAK683 with other therapeutic agents could lead to:

Altered MAK683 Exposure: Strong inhibitors or inducers of CYP enzymes involved in

MAK683 metabolism could increase or decrease its plasma concentrations, respectively.

This could impact both efficacy and toxicity.

Altered Co-administered Drug Exposure: If MAK683 inhibits or induces a CYP enzyme

responsible for the metabolism of a co-administered drug, it could alter the exposure and

potentially the safety and efficacy of that drug.

Q4: Are there any known clinical drug-drug interactions with MAK683?

A4: The publicly available results from the first-in-human Phase 1/2 clinical trial

(NCT02900651) for MAK683 in patients with advanced malignancies do not provide specific

details on co-administered medications or any observed drug-drug interactions.[2][3] The study

focused on the safety, tolerability, and pharmacokinetic profile of MAK683 as a single agent.[2]

[3]
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Troubleshooting Guide for In Vitro and In Vivo
Experiments
This section provides guidance for researchers designing and troubleshooting experiments

involving MAK683.

Issue 1: Unexpected Variability in MAK683 Efficacy or Toxicity in In Vivo Models.

Potential Cause: Co-administered vehicle or other experimental compounds may be

impacting MAK683 metabolism.

Troubleshooting Steps:

Review all co-administered substances: Identify all vehicles, anesthetics, and other

compounds used in the animal model.

Literature search: Investigate if any of these substances are known CYP inhibitors or

inducers.

Control experiments: If a potential interaction is suspected, design a control experiment to

assess the impact of the vehicle or co-administered compound on MAK683's

pharmacokinetic profile.

Issue 2: Discrepancies Between In Vitro and In Vivo Results.

Potential Cause: The in vitro system (e.g., cell lines) may not fully recapitulate the metabolic

capabilities of the in vivo model.

Troubleshooting Steps:

Characterize the metabolic capacity of your in vitro system: If possible, assess the

expression and activity of key CYP enzymes in your cell lines.

Utilize liver microsomes or hepatocytes: For more predictive in vitro metabolism studies,

use liver microsomes or primary hepatocytes from the relevant species.
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Consider species differences: Be aware that metabolic pathways can differ between

species. Data from human-derived in vitro systems are most relevant for clinical

translation.

Experimental Protocols
To aid researchers in assessing the DDI potential of MAK683 in their own experimental

settings, the following are generalized protocols for key in vitro experiments.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
(IC50 Determination)
Objective: To determine the concentration of MAK683 that causes 50% inhibition (IC50) of

major CYP isoforms.

Materials:

Human liver microsomes (HLMs)

MAK683

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,

amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19,

dextromethorphan for CYP2D6, midazolam for CYP3A4)

NADPH regenerating system

Incubation buffer (e.g., potassium phosphate buffer)

Positive control inhibitors for each CYP isoform

LC-MS/MS system for metabolite quantification

Methodology:

Prepare a stock solution of MAK683 in a suitable solvent (e.g., DMSO).
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In a 96-well plate, pre-incubate HLMs with a range of MAK683 concentrations (and

positive/negative controls) in incubation buffer at 37°C.

Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating

system.

Incubate for a specific time at 37°C.

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

Centrifuge the plate to pellet the protein.

Analyze the supernatant for the formation of the specific metabolite using a validated LC-

MS/MS method.

Calculate the percent inhibition of CYP activity at each MAK683 concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: In Vitro Cytochrome P450 Induction Assay
Objective: To evaluate the potential of MAK683 to induce the expression of major CYP

isoforms.

Materials:

Cryopreserved human hepatocytes

Hepatocyte culture medium

MAK683

Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6,

rifampicin for CYP3A4)

RNA extraction kit

qRT-PCR reagents and instrument
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CYP isoform-specific probe substrates and LC-MS/MS system (for activity assessment)

Methodology:

Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.

Allow the cells to acclimate.

Treat the hepatocytes with a range of MAK683 concentrations (and positive/negative

controls) for 48-72 hours, replacing the medium daily.

For mRNA analysis:

Lyse the cells and extract total RNA.

Perform reverse transcription to generate cDNA.

Quantify the relative mRNA expression of target CYP genes (e.g., CYP1A2, CYP2B6,

CYP3A4) and a housekeeping gene using qRT-PCR.

For enzyme activity analysis:

Wash the cells and incubate with a cocktail of CYP probe substrates.

Collect the supernatant and analyze metabolite formation by LC-MS/MS.

Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle

control.
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Caption: Potential metabolic pathways of MAK683 and sites for drug-drug interactions.

Experimental Workflow for Assessing DDI Potential
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Caption: A generalized workflow for investigating the DDI potential of a new chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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